6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylpiperidine.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with 4-methylpiperidine in the presence of a suitable base such as potassium carbonate in a solvent like dry acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 6-chloro-7-oxo-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group at the 7-position and the chlorine atom at the 6-position play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the chlorine and piperidino groups, resulting in different biological activities.
6-chloro-4-methylcoumarin: Lacks the hydroxyl and piperidino groups, leading to variations in its chemical reactivity and applications.
Uniqueness
6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is unique due to the presence of both the chlorine atom and the piperidino group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and other scientific research areas .
Properties
IUPAC Name |
6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-14-7-9-24(10-8-14)13-18-21(26)19(23)11-17-16(12-20(25)27-22(17)18)15-5-3-2-4-6-15/h2-6,11-12,14,26H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZLMBDBCOLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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